Cyclopentylmethyl Acetate

Description

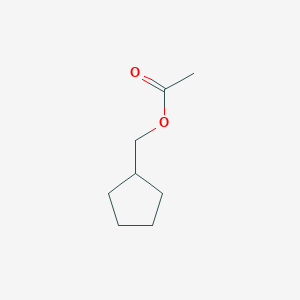

Cyclopentylmethyl acetate (IUPAC name: acetyloxymethylcyclopentane) is an organic ester derived from cyclopentylmethanol and acetic acid. For instance, cyclopentyl acetate (CAS 933-05-1), a structurally similar compound, has the molecular formula C₇H₁₂O₂, a molecular weight of 128.17 g/mol, and a SMILES string CC(=O)OC1CCCC1 . This compound would differ by the addition of a methylene group (-CH₂-) between the cyclopentane ring and the acetate moiety, altering its steric and electronic properties.

Key properties inferred from analogs:

- Reactivity: Cyclopentane derivatives often exhibit unique reactivity due to ring strain and conformational flexibility. For example, solvolysis of cyclopentylmethyl p-nitrobenzenesulfonates generates carbonium ion intermediates that favor elimination over substitution, a behavior distinct from cyclohexyl analogs .

Properties

CAS No. |

26600-49-7 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

cyclopentylmethyl acetate |

InChI |

InChI=1S/C8H14O2/c1-7(9)10-6-8-4-2-3-5-8/h8H,2-6H2,1H3 |

InChI Key |

JOULUEKBYUXFFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentylmethyl acetate can be synthesized through the esterification of cyclopentylmethanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of cyclopentylmethanol and acetic acid into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. The final product is purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Cyclopentylmethyl acetate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce cyclopentylmethanol and acetic acid.

Reduction: The ester can be reduced to cyclopentylmethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: this compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Major Products Formed:

Hydrolysis: Cyclopentylmethanol and acetic acid.

Reduction: Cyclopentylmethanol.

Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentylmethyl acetate has several applications in scientific research:

Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

Biology: The compound’s pleasant odor makes it useful in olfactory studies and research on scent perception.

Medicine: While not directly used as a drug, this compound is studied for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.

Industry: It is widely used in the fragrance and flavor industries to impart fruity scents and flavors to various products.

Mechanism of Action

The mechanism of action of cyclopentylmethyl acetate primarily involves its interaction with olfactory receptors in the nose, leading to the perception of its fruity odor. In chemical reactions, the ester linkage in this compound can be cleaved through hydrolysis, resulting in the formation of cyclopentylmethanol and acetic acid. The compound’s reactivity is influenced by the presence of the ester functional group, which can undergo various chemical transformations.

Comparison with Similar Compounds

Hexyl Acetate

Molecular Formula : C₈H₁₆O₂

Molecular Weight : 144.21 g/mol

Structure : A linear ester with a six-carbon alkyl chain.

Properties and Uses :

Methyl Acetoacetate

Molecular Formula : C₅H₈O₃

Molecular Weight : 116.12 g/mol

Structure : A keto-ester with a reactive β-keto group.

Properties and Uses :

Cyclopentanethiol Acetate

Molecular Formula : C₇H₁₂OS

Molecular Weight : 144.23 g/mol

Structure : A thioester analog with a sulfur atom replacing the oxygen in the ester group.

Properties and Uses :

- Thioesters are more electrophilic and participate in biochemical processes (e.g., CoA derivatives).

- Limited industrial use but relevant in organocatalysis . Key Difference: Sulfur’s lower electronegativity increases susceptibility to hydrolysis compared to oxygen esters.

Cyclotene Acetate

Molecular Formula: C₈H₁₀O₃ Molecular Weight: 154.17 g/mol Structure: A cyclic enol ester with a conjugated ketone group. Properties and Uses:

- Enhanced stability due to conjugation; used in high-temperature polymer applications.

- Acts as a flavoring agent in food chemistry .

Key Difference : The α,β-unsaturated ketone system allows for Diels-Alder reactions, unlike saturated this compound.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Reactivity/Applications |

|---|---|---|---|---|

| This compound* | C₈H₁₄O₂ | 142.19 | Ester | Solvent, specialty chemical synthesis |

| Hexyl Acetate | C₈H₁₆O₂ | 144.21 | Ester | Coatings, flavoring agents |

| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | Keto-ester | Pharmaceutical intermediates |

| Cyclopentanethiol Acetate | C₇H₁₂OS | 144.23 | Thioester | Organocatalysis |

| Cyclotene Acetate | C₈H₁₀O₃ | 154.17 | Enol ester, ketone | Polymers, food flavoring |

*Inferred properties based on cyclopentyl acetate and structural analogs.

Mechanistic and Stability Insights

- Reactivity in Solvolysis : Cyclopentylmethyl derivatives (e.g., p-nitrobenzenesulfonates) form carbocation intermediates that favor elimination (e.g., forming alkenes) over substitution, unlike cyclohexyl analogs, which show balanced substitution/elimination ratios. This is attributed to the cyclopentane ring’s strain and the methylene group’s steric effects .

- Thermal Stability : Cyclic esters like this compound are less volatile than linear analogs (e.g., hexyl acetate) due to restricted rotation, enhancing their utility in high-temperature processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.